molecular formula C23H18N2O2 B14691805 Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate CAS No. 30020-55-4

Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate

Cat. No.: B14691805
CAS No.: 30020-55-4
M. Wt: 354.4 g/mol
InChI Key: GKXFRVIBOYTXPC-UHFFFAOYSA-N
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Description

Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

30020-55-4

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2,4,5-triphenylpyrazole-3-carboxylate

InChI

InChI=1S/C23H18N2O2/c1-27-23(26)22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(22)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

GKXFRVIBOYTXPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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